3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a 3,5-dimethoxyphenyl group, a 1,2,4-oxadiazole ring, and a 6-fluoro-1-methylquinolin-4(1H)-one moiety. These groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 3,5-dimethoxyphenyl group could be introduced via a Friedel-Crafts alkylation, while the 1,2,4-oxadiazole ring could be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 3,5-dimethoxyphenyl group would likely contribute to the compound’s lipophilicity, while the 1,2,4-oxadiazole ring and the 6-fluoro-1-methylquinolin-4(1H)-one moiety could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. For example, the 3,5-dimethoxyphenyl group could potentially undergo demethylation under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the 3,5-dimethoxyphenyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .Scientific Research Applications
Synthesis and Anticancer Activity
The one-pot three-component synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure has demonstrated potential anticancer properties. These compounds, synthesized using a convenient method, have been evaluated against various cancer cell lines such as A549 (human lung adenocarcinoma), HeLa (human cervical carcinoma), MCF-7 (human breast cancer), and U2OS (human osteosarcoma), showing moderate to high levels of antitumor activities. The study of a representative compound indicated its ability to arrest HeLa cells in S and G2 stages and induce apoptosis, suggesting the therapeutic potential of these quinoline derivatives in cancer treatment (Fang et al., 2016).
Antimicrobial and Antibacterial Properties
Quinoline derivatives have also been explored for their antimicrobial and antibacterial properties. A study involving the synthesis of novel 3-benzyl-4(3H)quinazolinone analogues demonstrated broad-spectrum antitumor activity and significant potency against CNS, renal, and breast cancer cell lines. Additionally, molecular docking studies of these compounds into ATP-binding sites of key enzymes suggested their mechanism of action could involve inhibition of critical pathways in cancer cell proliferation (Al-Suwaidan et al., 2016).
Novel Inhibitors and Biological Evaluation
Further, the development of 4-alkoxyquinazoline derivatives containing the 1,3,4-oxadiazole scaffold as novel inhibitors of VEGFR2 (vascular endothelial growth factor receptor 2) has been reported. These compounds exhibited potent inhibitory activity against cancer cell lines, with one specific compound showing more effective results than the control drug Tivozanib. This emphasizes the potential of integrating quinazoline and oxadiazole structures for designing anticancer agents (Qiao et al., 2015).
Antioxidant Studies
Quinazolin derivatives have been synthesized and characterized for their antioxidant capabilities. These compounds have shown promising results as scavengers against radicals, indicating their potential as effective antioxidants in mitigating oxidative stress-related conditions (Al-azawi, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4/c1-24-10-16(18(25)15-8-12(21)4-5-17(15)24)20-22-19(23-28-20)11-6-13(26-2)9-14(7-11)27-3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETXCLPMQMPVFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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